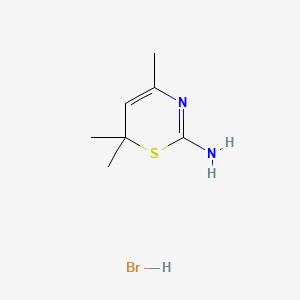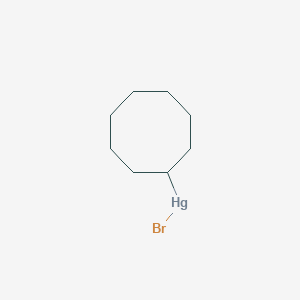
Benzene, 1-butyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-butyl-3-methoxy- is an organic compound with the molecular formula C₁₁H₁₆O. It is a derivative of benzene, where a butyl group is attached to the first carbon and a methoxy group is attached to the third carbon of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize Benzene, 1-butyl-3-methoxy- involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 1-butyl-3-hydroxybenzene is reacted with methyl iodide in the presence of a strong base like sodium hydride to form Benzene, 1-butyl-3-methoxy-.
Industrial Production Methods: Industrial production of Benzene, 1-butyl-3-methoxy- often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are critical to ensure high purity and efficiency.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-butyl-3-methoxy- undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The methoxy group is an electron-donating group, which activates the benzene ring and directs electrophiles to the ortho and para positions relative to itself.
Oxidation: The compound can undergo oxidation reactions, where the butyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nitration: 1-butyl-3-methoxy-4-nitrobenzene.
Halogenation: 1-butyl-3-methoxy-4-chlorobenzene or 1-butyl-3-methoxy-4-bromobenzene.
Oxidation: 1-butyl-3-methoxybenzoic acid.
Reduction: 1-butyl-3-hydroxybenzene.
Applications De Recherche Scientifique
Benzene, 1-butyl-3-methoxy- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of fragrances, dyes, and polymers due to its aromatic properties.
Mécanisme D'action
The mechanism by which Benzene, 1-butyl-3-methoxy- exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group, being an electron-donating group, increases the electron density on the benzene ring, making it more reactive towards electrophiles. This activation facilitates various substitution reactions, allowing the compound to participate in the formation of more complex molecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1-butyl-4-methoxy-
- Benzene, 1-butyl-2-methoxy-
- Benzene, 1-butyl-3-ethoxy-
Comparison: Benzene, 1-butyl-3-methoxy- is unique due to the position of the methoxy group on the benzene ring. This positioning influences the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-methoxy derivative may exhibit different reactivity patterns in electrophilic aromatic substitution reactions due to steric and electronic effects.
Propriétés
Numéro CAS |
20893-43-0 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-butyl-3-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h5,7-9H,3-4,6H2,1-2H3 |
Clé InChI |
MBSSCIJIRKKVFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
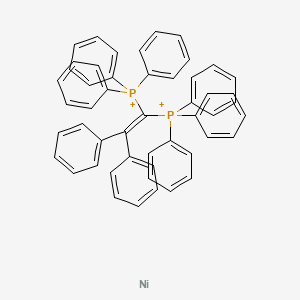
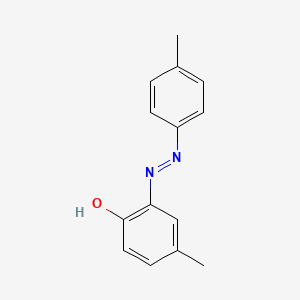

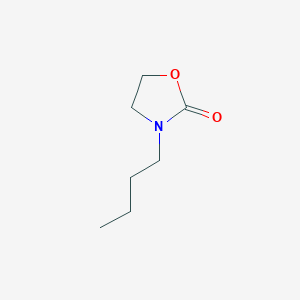
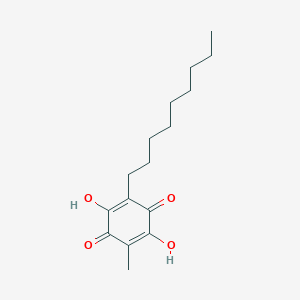
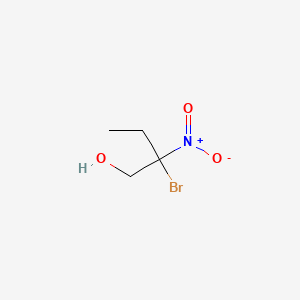

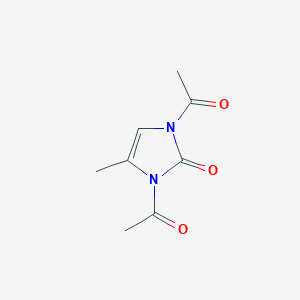

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
